molecular formula C20H26N4O2S B11818873 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B11818873
M. Wt: 386.5 g/mol
InChI Key: HKSXMKTZEHHSPR-UHFFFAOYSA-N
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Description

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound with the molecular formula C20H26N4O2S. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a tosyl group attached to a pyrrolidine ring, which is further connected to a pyridine ring and a piperazine moiety.

Preparation Methods

The synthesis of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.

    Coupling Reactions: It can participate in coupling reactions with various electrophiles and nucleophiles

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine

InChI

InChI=1S/C20H26N4O2S/c1-16-4-7-18(8-5-16)27(25,26)24-12-2-3-19(24)17-6-9-20(22-15-17)23-13-10-21-11-14-23/h4-9,15,19,21H,2-3,10-14H2,1H3

InChI Key

HKSXMKTZEHHSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCNCC4

Origin of Product

United States

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